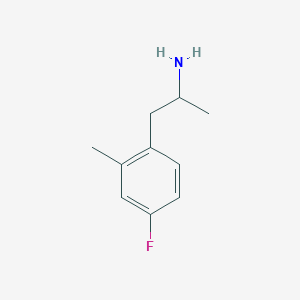

1-(4-Fluoro-2-methylphenyl)propan-2-amine

Description

Chemical Classification and Structural Context of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

This compound belongs to the chemical class of substituted phenethylamines. The core structure is a phenyl ring attached to an ethylamine (B1201723) backbone. In this specific compound, the phenyl ring is substituted at the 4-position with a fluorine atom and at the 2-position with a methyl group. Furthermore, the ethylamine side chain is methylated at the alpha-carbon, making it a substituted amphetamine.

The precise arrangement of these functional groups is crucial to its chemical identity and, by extension, its potential biological activity. The fluorine atom, being the most electronegative element, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The methyl group, an alkyl substituent, adds steric bulk and can affect how the molecule interacts with biological targets.

Table 1: Structural and Chemical Identifiers for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC(N)CC1=C(C=C(F)C=C1)C |

Overview of the 1-Arylpropan-2-amine Scaffold in Medicinal and Chemical Biology Research

The 1-arylpropan-2-amine scaffold is a fundamental structural motif in a vast array of physiologically active compounds. This framework is the backbone of numerous pharmaceuticals and research chemicals, primarily due to its ability to interact with various receptors and transporters in the central nervous system. Amphetamine, a well-known central nervous system stimulant, is a primary example of a compound built on this scaffold.

Derivatives of 1-arylpropan-2-amine are known to modulate the activity of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org By substituting the aryl ring and the amine group, chemists can fine-tune the pharmacological profile of these molecules, leading to a wide spectrum of effects, including stimulant, entactogenic, and anorectic properties. The versatility of this scaffold has made it a privileged structure in drug discovery, with ongoing research exploring its potential in treating a variety of conditions, from attention-deficit/hyperactivity disorder (ADHD) to neurodegenerative diseases. researchgate.net

Rationale for Academic Investigation of Fluorine and Alkyl Substituents in Phenethylamine (B48288) Derivatives

The deliberate incorporation of fluorine and alkyl groups into phenethylamine derivatives is a well-established strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile.

Alkyl Substitution: The addition of an alkyl group, such as the methyl group in this compound, introduces steric bulk. This can influence the compound's conformational preferences and its ability to fit into the binding pocket of a receptor or enzyme. The position of the alkyl group is critical; in this case, the 2-position (ortho to the propan-2-amine side chain) can force the side chain into a specific orientation, which may enhance or diminish its interaction with its target.

The combination of both fluorine and alkyl substituents offers a powerful tool for systematically probing the structure-activity relationships of phenethylamine derivatives. By observing how these modifications alter the compound's properties, researchers can gain valuable insights into the molecular requirements for a desired pharmacological effect.

Table 2: Comparison of Physicochemical Properties of Related Substituted Amphetamines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| Amphetamine | C₉H₁₃N | 135.21 | 1.78 | 10.0 |

| 4-Fluoroamphetamine | C₉H₁₂FN | 153.20 | 1.88 | 9.8 |

| 2-Methylamphetamine | C₁₀H₁₅N | 149.24 | 2.15 | 10.1 |

| This compound | C₁₀H₁₄FN | 167.22 | 2.25 | 9.9 |

Note: LogP and pKa values are predicted and serve for comparative purposes.

Current Gaps and Future Directions in Fluoroarylpropanamine Research

While the broader class of fluoroarylpropanamines has been the subject of considerable research, specific compounds like this compound remain largely uncharacterized in publicly accessible scientific literature. Much of the existing research has focused on monosubstituted fluoro- and alkyl-amphetamines. The combined effect of the 4-fluoro and 2-methyl substitution pattern on the pharmacological activity of a propan-2-amine is an area ripe for investigation.

Future research should aim to address these gaps by:

Synthesis and Characterization: Developing and publishing a robust synthetic route for this compound and fully characterizing its physicochemical properties using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine its binding affinities for and functional activities at key monoamine transporters (DAT, NET, SERT) and receptors (e.g., serotonin and dopamine receptor subtypes).

Metabolic Studies: Investigating its metabolic fate to understand how the fluorine and methyl groups influence its biotransformation and clearance from the body.

By pursuing these research avenues, the scientific community can build a more complete picture of the structure-activity landscape of fluoroarylpropanamines, which could ultimately lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUZCOUJPWSYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Analytical Characterization of 1 4 Fluoro 2 Methylphenyl Propan 2 Amine

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural framework of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's structure.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR spectroscopy would confirm the number of different proton environments and their neighboring protons. For 1-(4-fluoro-2-methylphenyl)propan-2-amine, distinct signals would be expected for the aromatic protons, the benzylic (CH₂) protons, the methine (CH) proton, the amine (NH₂) protons, and the two methyl (CH₃) groups. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals, governed by spin-spin coupling, would be crucial in confirming the connectivity of the propane (B168953) chain to the substituted phenyl ring.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the fluorine and methyl substituents, while the aliphatic carbons of the propan-2-amine chain would appear in a different region of the spectrum.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific technique for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the phenyl ring. The coupling of this fluorine nucleus with adjacent protons (³JHF) and carbons (JCF) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for its position on the aromatic ring.

Differentiation from isomers, such as 1-(2-fluoro-4-methylphenyl)propan-2-amine or 1-(4-fluoro-3-methylphenyl)propan-2-amine, would be readily achieved by analyzing the splitting patterns and chemical shifts in the aromatic region of the ¹H and ¹³C NMR spectra, as well as the coupling constants in the ¹⁹F NMR spectrum.

| Expected ¹H NMR Data | Expected ¹³C NMR Data | Expected ¹⁹F NMR Data |

| Aromatic protons (multiplets) | Aromatic carbons (multiple signals) | Single resonance for the C-F group |

| Amine protons (broad singlet) | Benzylic carbon | |

| Benzylic protons (multiplet) | Methine carbon | |

| Methine proton (multiplet) | Phenyl methyl carbon | |

| Phenyl methyl protons (singlet) | Propyl methyl carbon | |

| Propyl methyl protons (doublet) |

This table represents expected data based on general principles of NMR spectroscopy for the given structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

N-H stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Signals for aromatic and aliphatic C-H bonds would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond would be expected in the 1000-1350 cm⁻¹ range.

N-H bending: The bending vibration of the amine group would be visible around 1590-1650 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend (Amine) | 1590 - 1650 |

| C-F Stretch | 1000 - 1350 |

This table represents expected data based on general principles of IR spectroscopy.

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings. The substituted benzene (B151609) ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λmax) in the ultraviolet region, likely around 260-280 nm, corresponding to the π → π* electronic transitions of the aromatic system. The exact position and intensity of these absorptions can be subtly influenced by the substituents on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The gas chromatogram would provide information on the purity of the sample, with a single peak indicating a pure substance.

The mass spectrometer fragments the molecule in a reproducible manner. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the first and second carbon of the propyl chain (beta-cleavage relative to the ring), leading to a stable benzylic cation, and cleavage of the C-C bond adjacent to the amine group (alpha-cleavage), resulting in a characteristic iminium ion.

| Ion Type | Expected Fragmentation Pathway |

| Molecular Ion [M]⁺ | Ionization of the parent molecule |

| Benzylic Cation | Cleavage of the Cα-Cβ bond of the side chain |

| Iminium Ion | Alpha-cleavage at the C-C bond adjacent to the nitrogen |

This table represents expected fragmentation pathways based on general principles of mass spectrometry.

For analysis in complex matrices or for obtaining high-resolution mass data, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis and better resolution. LC is particularly useful for less volatile or thermally unstable compounds, although the target compound is amenable to GC.

Using a high-resolution mass spectrometer (such as Orbitrap or TOF), the exact mass of the molecular ion can be determined with high accuracy. This allows for the calculation of the elemental formula, providing strong confirmation of the compound's identity. Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by selecting the molecular ion, fragmenting it, and analyzing the resulting daughter ions, which provides even greater structural detail and confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the primary amine readily accepts a proton, leading to the formation of a prominent protonated molecule [M+H]⁺.

The subsequent fragmentation of this parent ion in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation patterns for aminophenylethylamine derivatives are often characterized by specific cleavage events. nih.govnih.gov For this compound, the most probable fragmentation would involve the α-cleavage of the bond between the first and second carbon of the propane chain, leading to the formation of a stable benzyl (B1604629) cation. Another significant fragmentation pathway could be the loss of the aminopropane group.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Fragmentation Pathway |

|---|---|---|

| 182.12 | [M+H]⁺ | Protonated parent molecule |

| 165.09 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

Chromatographic Separation Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any related substances or isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the standard method for determining the purity and quantifying the amount of this compound in a sample. nih.govpensoft.net A C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form, leading to better peak shape and retention. pensoft.net

Table 2: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm or 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Compound Separation

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com It is particularly useful for detecting residual solvents or volatile impurities that may be present from the synthesis process. Primary amines can sometimes exhibit poor peak shape and adsorption on standard GC columns. To mitigate this, chemical derivatization is often employed. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the amine into a less polar and more volatile derivative, improving its chromatographic behavior. researchgate.net

Table 3: Illustrative GC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Rxi®-5Sil MS or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 260 °C |

| Oven Program | 100 °C (hold 2 min), then ramp at 20 °C/min to 260 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Source Temperature | 250 °C |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon of the propane chain, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of the sample. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used and have shown great success in resolving enantiomers of primary amines. mdpi.comyakhak.org The separation can be achieved using normal-phase, polar organic, or reversed-phase modes, with the choice of mobile phase significantly influencing the enantioselectivity. chromatographyonline.comtesisenred.net

Table 4: Potential Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Lux Amylose-2 or Chiralpak IE |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This method allows for the precise determination of bond lengths, bond angles, and the absolute configuration of a chiral molecule in the solid state. scielo.org.za While a specific crystal structure for this compound hydrochloride is not publicly available, analysis of similar small organic hydrochloride salts provides insight into the expected crystallographic parameters. mdpi.com The structure would likely be stabilized by a network of hydrogen bonds involving the ammonium (B1175870) group and the chloride counter-ion. mdpi.com

Table 5: Representative Crystal Data for a Similar Organic Hydrochloride Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-25 Å |

| α = 90°, β ≈ 90-105°, γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Data Collection Temperature | 100 K or 293 K |

This crystallographic data provides an unambiguous confirmation of the compound's molecular structure and stereochemistry. scielo.org.za

Computational and Theoretical Chemistry Studies of 1 4 Fluoro 2 Methylphenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and electronic properties with a favorable balance between accuracy and computational cost. The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to its most stable conformation in the gaseous phase. researchgate.net For 1-(4-Fluoro-2-methylphenyl)propan-2-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to achieve reliable results for organic molecules. researchgate.netmaterialsciencejournal.org

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and atomic charges, which provide a quantitative picture of the molecule's polarity and electronic landscape.

Table 1: Illustrative Structural Parameters for Geometry Optimization This table presents typical parameters that would be determined through DFT-based geometry optimization. The values are for illustrative purposes only.

| Parameter | Description |

|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-F, C-N, C-C). |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., C-C-C in the propane (B168953) chain). |

| Dihedral Angle (°) | The angle between two intersecting planes, used to define the molecule's 3D conformation. |

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results to confirm a molecule's structure. mdpi.com

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a predicted NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation and assignment of spectral peaks. mdpi.com The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C when using appropriate functionals and basis sets. mdpi.comresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. esisresearch.orgscirp.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds (e.g., C-H, N-H, C-F). esisresearch.org These theoretical frequencies are often systematically scaled to correct for approximations in the calculations and improve agreement with experimental spectra. researchgate.net

Table 2: Examples of Predicted Vibrational Frequencies and Their Assignments This table illustrates the type of data generated from vibrational frequency calculations. The values and assignments are hypothetical examples.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-N Stretch | 1250 - 1350 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons. mdpi.com

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govmdpi.com From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. materialsciencejournal.org

Table 3: Global Chemical Reactivity Descriptors Derived from FMO Analysis This table defines the reactivity descriptors that can be calculated from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. By solving Newton's equations of motion for the system, MD simulations can model the conformational flexibility of this compound. This would reveal how the propane side chain rotates and flexes and how the entire molecule behaves in different environments, such as in a solvent or near a biological receptor. MD simulations are also invaluable for studying intermolecular interactions, providing insight into how the molecule might form hydrogen bonds or other non-covalent interactions with its surroundings.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. mdpi.com The MEP map is color-coded to indicate different electrostatic potential values:

Red/Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. For this compound, such regions would likely be centered around the electronegative fluorine atom and the lone pair of electrons on the nitrogen atom.

Blue: Regions of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amine group.

Green: Regions of neutral or near-zero potential.

The MEP map provides a powerful visual guide to the molecule's reactivity and its preferred sites for intermolecular interactions. mdpi.com

Computational Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. mdpi.comfrontiersin.org In a Quantitative Structure-Activity Relationship (QSAR) study, a statistical model is built that correlates the physicochemical properties (descriptors) of a series of related compounds with their measured biological activity. mdpi.com

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications at various positions (e.g., changing the substituent on the phenyl ring, altering the length of the alkyl chain). Computational descriptors for each analog—such as electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP)—would be calculated. These descriptors would then be used to create a mathematical model that can predict the biological activity of new, untested analogs, thereby guiding the design of more potent or selective compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies available in the peer-reviewed literature for this compound. QSAR models are developed for series of compounds to correlate their chemical structures with biological activities. The absence of such studies suggests that either a series of analogues has not been synthesized and tested for a specific biological endpoint, or the data has not been published.

In Silico Ligand-Protein Docking Studies for Receptor Interactions

No dedicated in silico ligand-protein docking studies for this compound have been published. Molecular docking simulations are used to predict the binding orientation and affinity of a small molecule to a protein target. Without published research, the specific receptor interactions and binding modes for this compound remain undetermined.

Prediction of Non-linear Optical Properties and Molecular Polarizability

There is no available research predicting the non-linear optical (NLO) properties or molecular polarizability of this compound. The investigation of NLO properties is a specialized area of materials science, and such computational studies are typically performed on molecules that are specifically designed and synthesized for potential applications in optoelectronics and photonics.

Pharmacological Research Avenues for 1 4 Fluoro 2 Methylphenyl Propan 2 Amine

In Vitro Receptor Binding and Neurotransmitter Transporter Interactions

The primary mechanism of action for amphetamine-class compounds involves their interaction with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Investigating the effects of 1-(4-Fluoro-2-methylphenyl)propan-2-amine on these transporters is fundamental to understanding its neurochemical profile.

Evaluation of Affinity and Efficacy at Biogenic Amine Transporters (DAT, NET, SERT)

Initial studies would involve in vitro binding assays to determine the affinity of this compound for the human dopamine, norepinephrine, and serotonin transporters. These experiments measure how strongly the compound binds to the transporters. Following binding assays, functional assays are conducted to determine its efficacy—whether it acts as an inhibitor of neurotransmitter uptake or as a substrate for the transporter (a releaser).

While specific data for this compound is not available in published literature, the profile of a close structural analog, 4-fluoroamphetamine (4-FA), provides a template for the type of data that would be generated. For instance, studies on para-halogenated amphetamines have shown that they are potent inhibitors of monoamine uptake. frontiersin.org All investigated compounds in one study inhibited norepinephrine uptake at submicromolar concentrations and dopamine uptake at low micromolar concentrations. frontiersin.org The introduction of a para-fluoro group tends to increase the potency for the serotonin transporter compared to the non-substituted parent amphetamine. frontiersin.org

Table 1: Example Monoamine Uptake Inhibition Data for a Structurally Related Compound (4-Fluoroamphetamine) This data is for the related compound 4-Fluoroamphetamine and is presented for illustrative purposes.

| Transporter | IC₅₀ (nM) |

|---|---|

| DAT | 1160 |

| NET | 410 |

| SERT | 3630 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter's uptake activity. Data derived from studies on stably transfected HEK 293 cells expressing the human transporters. frontiersin.org

Assessment of Neurotransmitter Releasing Properties

A key characteristic of amphetamine-like stimulants is their ability to act as substrates for monoamine transporters, leading to the reverse transport or "release" of neurotransmitters from the presynaptic neuron. In vitro studies using synaptosomes or cells expressing the transporters are employed to measure the efflux of dopamine, norepinephrine, and serotonin induced by the compound. This releasing activity is a primary driver of the potent stimulant effects of this class of drugs. For many amphetamines, the potency as a releasing agent follows the order of NET > DAT > SERT. clinpgx.orgnih.gov

Characterization of Receptor Selectivity Profiles

To build a comprehensive pharmacological profile and assess potential off-target effects, this compound would be screened against a broad panel of other central nervous system receptors, ion channels, and transporters. This selectivity profiling helps to identify any additional mechanisms of action and predict potential side effects. For example, some related compounds have been found to be weak inhibitors of monoamine oxidase A (MAO-A). 4-Fluoroamphetamine, for instance, exhibits an IC₅₀ value of 16,000 nM for MAO-A inhibition. wikipedia.org

Enzymatic Metabolism Studies In Vitro

Understanding the metabolic fate of a new compound is crucial for predicting its duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro metabolism studies typically utilize human liver microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes.

Identification of Metabolic Pathways and Key Metabolizing Enzymes (e.g., CYP, MAO)

For amphetamine-class compounds, metabolism is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. scirp.org Studies on related methamphetamines have identified CYP2D6 as a dominant enzyme in their metabolism, catalyzing processes like N-demethylation. scirp.org Other CYP isozymes, such as those in the CYP2C subfamily, can also be involved in the deamination of amphetamines. nih.gov

The presence of a fluorine atom on the phenyl ring, as in this compound, is known to influence metabolism. The carbon-fluorine bond is generally stable and resistant to cleavage or hydroxylation by CYP enzymes. wikipedia.orgnih.gov This can block a common site of metabolism, potentially altering the compound's pharmacokinetic profile compared to its non-fluorinated analogs. Therefore, key metabolic pathways to investigate for this compound would include N-dealkylation, hydroxylation at other positions on the phenyl ring or the propyl side chain, and deamination.

Stability in Biological Matrices

The stability of a compound in biological matrices such as plasma, blood, and liver microsomes is a critical determinant of its pharmacokinetic profile. The introduction of a fluorine atom onto an aromatic ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability. nih.govtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.govtandfonline.com

For many phenethylamine (B48288) derivatives, a primary route of metabolism is aromatic hydroxylation, a reaction often mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Placing a fluorine atom at a potential site of metabolic attack, such as the para-position of the phenyl ring, can effectively block this pathway. tandfonline.com This blockage is expected to decrease the rate of metabolism in liver microsomes, thereby increasing the compound's half-life and stability in these in vitro systems. researchgate.netevotec.com Consequently, this compound would be predicted to exhibit greater stability in liver microsomal assays compared to its non-fluorinated counterpart. researchgate.netnih.gov

Table 1: Predicted Metabolic Stability Profile of this compound

| Biological Matrix | Predicted Stability | Rationale |

| Liver Microsomes | High | The C-F bond at the para-position blocks CYP450-mediated aromatic hydroxylation, a major metabolic pathway. tandfonline.comresearchgate.net |

| Plasma/Blood | High | Generally stable due to resistance to enzymatic degradation by plasma esterases or amidases. |

| Hepatocytes | Moderate to High | While blocking aromatic hydroxylation, other metabolic pathways (e.g., N-dealkylation, deamination) may still occur. nih.gov |

In Vivo Pharmacokinetic Studies in Non-Human Models

In vivo studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). While specific ADME data for this compound is not available, the pharmacokinetic properties of the closely related compound, 4-fluoroamphetamine (4-FA), in rodent models provide a valuable surrogate for prediction.

Based on studies of analogous compounds, this compound is expected to be rapidly absorbed following oral administration in animal models like rats. ljmu.ac.uk Its distribution is likely to be widespread throughout the body. Following intravenous administration of 4-fluoroamphetamine to mice, radioactivity was detected in numerous organs, including the liver, kidneys, lungs, and brain, indicating extensive distribution. ljmu.ac.ukljmu.ac.uk The primary route of elimination for small, basic molecules like fluorinated phenethylamines is typically renal, with the unchanged parent compound and its metabolites being excreted in the urine. ljmu.ac.uk

Effective penetration of the blood-brain barrier (BBB) is a key characteristic of centrally acting phenethylamines. The introduction of fluorine to an aromatic ring generally increases the lipophilicity of a molecule. researchgate.netresearchgate.net This enhanced lipophilicity facilitates passive diffusion across the lipid-rich membranes of the BBB. nih.gov Studies in rodents have confirmed that fluorinated amphetamines readily cross the BBB. ljmu.ac.uknih.gov For instance, after intravenous injection of radiolabeled 4-fluoroamphetamine in mice, significant uptake into brain tissue was observed within minutes. ljmu.ac.ukljmu.ac.uk Therefore, this compound is predicted to be highly brain penetrant, achieving significant concentrations in the central nervous system of non-human mammals.

The elimination half-life (t½) is the time required for the concentration of a drug in the body to be reduced by half. This parameter is influenced by both metabolism and excretion rates. As fluorination tends to increase metabolic stability, a longer half-life compared to non-fluorinated analogues is often expected. Studies on 4-fluoroamphetamine in rats have calculated a half-life in the brain of approximately 3.7 hours. ljmu.ac.uktandfonline.com Human studies on 4-FA show a serum elimination half-life of approximately 8-9 hours, though with considerable variation. researchgate.netnih.gov Given the structural similarities, the elimination half-life of this compound in rats would be anticipated to be in a comparable range.

Table 2: Predicted Pharmacokinetic Parameters in Rodent Models

| Parameter | Predicted Value/Characteristic | Basis (Analogous Compound: 4-FA) |

| Absorption | Rapid oral absorption | Data from studies on amphetamine and its analogues. |

| Distribution | Widespread, including CNS | High lipophilicity and observed organ distribution in mice. ljmu.ac.ukljmu.ac.uk |

| Brain-to-Plasma Ratio | >1 | Expected due to high lipophilicity and demonstrated CNS uptake. ljmu.ac.uk |

| Elimination Route | Primarily renal (urine) | Common pathway for amphetamine-type compounds. |

| Elimination Half-Life (Rat Brain) | ~3.7 hours | Direct measurement from studies on 4-fluoroamphetamine in rats. tandfonline.com |

Structure-Activity Relationship (SAR) of this compound and its Analogues for Biological Activity

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. The addition of a fluorine atom is a key modification in the SAR of phenethylamines.

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's biological activity through several mechanisms. researchgate.netnih.gov

Metabolic Stability: As previously discussed, the strength of the C-F bond blocks metabolic oxidation at the site of fluorination. nih.govtandfonline.com This can lead to a longer duration of action and increased bioavailability compared to non-fluorinated analogues.

Lipophilicity and Permeability: Fluorinating an aromatic ring typically increases lipophilicity, which can enhance the molecule's ability to cross biological membranes, including the blood-brain barrier. nih.govresearchgate.net This can lead to higher effective concentrations at the target site within the central nervous system.

Receptor Binding and Potency: Fluorine is the most electronegative element, and its presence can alter the electronic distribution of the aromatic ring. tandfonline.com This can change how the molecule interacts with its biological target, such as a receptor or transporter protein. These electronic effects can influence binding affinity and functional potency. researchgate.netresearchgate.net For instance, para-halogenation of amphetamines is known to modulate their activity at monoamine transporters, sometimes increasing selectivity for the serotonin transporter over dopamine and norepinephrine transporters. nih.govnih.gov The introduction of fluorine can lead to either an increase or decrease in receptor binding affinity and potency, depending on the specific target and the position of the fluorine atom. researchgate.netnih.gov

Table 3: Summary of Fluorine Substitution Effects on Phenethylamines

| Property Affected | General Effect of Aromatic Fluorination | Reference(s) |

| Metabolic Stability | Increased (by blocking oxidative metabolism) | nih.govtandfonline.com |

| Lipophilicity | Increased | researchgate.netresearchgate.net |

| Membrane Permeability | Enhanced | nih.gov |

| Receptor Binding Affinity | Modulated (can increase or decrease) | researchgate.netnih.gov |

| Biological Potency | Modulated (can increase or decrease) | researchgate.netnih.gov |

Effect of Methyl Substitution on Pharmacological Profiles

The introduction of a methyl group to the phenyl ring of a phenethylamine derivative can significantly alter its pharmacological profile. The position of this substitution is crucial in determining the compound's interaction with monoamine transporters, which regulate the synaptic concentrations of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Research into the structure-activity relationships of substituted amphetamines has shown that the placement of a methyl group can modulate both the potency and selectivity of the compound as a monoamine releaser and reuptake inhibitor. For instance, studies on positional isomers of methylamphetamine have revealed that an ortho-methyl group (at the 2-position) can result in amphetamine-like stimulus effects. nih.gov However, this substitution may also lead to a decrease in potency compared to the parent compound, amphetamine. nih.gov

In the context of this compound, the presence of the 2-methyl group is expected to influence its interaction with dopamine, norepinephrine, and serotonin transporters. To illustrate the potential impact of such substitutions, the table below presents data for related fluoroamphetamine and methylamphetamine isomers. While direct data for this compound is not available, the pharmacological data for these related compounds offer insights into the expected effects of the 2-methyl and 4-fluoro substitutions.

For example, 4-fluoroamphetamine (4-FA) is a known releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. wikipedia.org The addition of a methyl group at the 2-position could potentially alter the balance of its effects on these different monoamine systems. Studies on methylamphetamine isomers have shown that they possess varying potencies in releasing noradrenaline and dopamine, and notably higher potencies for releasing serotonin compared to amphetamine. nih.gov Specifically, research indicates that 2-methyl-amphetamine (oTAP) can fully substitute for amphetamine in drug discrimination studies, suggesting a similar mechanism of action, albeit with approximately one-tenth the potency of (+)-amphetamine. nih.gov

In contrast, 3-fluoroamphetamine (3-FA) demonstrates more selectivity for dopamine and norepinephrine release over serotonin. wikipedia.org The subjective effects of 2-fluoroamphetamine (B239227) (2-FA) are often described as being more akin to traditional amphetamine. psychonautwiki.org These variations underscore the principle that the precise positioning of substituents on the phenyl ring is a key determinant of the pharmacological profile of amphetamine derivatives.

| Compound | Monoamine Release/Reuptake Inhibition Profile | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 4-Fluoroamphetamine (4-FA) | Releasing agent and reuptake inhibitor of DA, 5-HT, and NE. wikipedia.org | Data not available |

| 2-Methyl-amphetamine (oTAP) | Produces amphetamine-like stimulus effects, suggesting DA and NE releasing activity. nih.gov | Data not available |

| 3-Fluoroamphetamine (3-FA) | Selective for DA and NE release over 5-HT. wikipedia.org | Data not available |

| Amphetamine | Potent releaser of DA and NE. nih.gov | Data not available |

Stereochemical Impact on Receptor Binding and Metabolism

The presence of a chiral center at the alpha-carbon of the propane-2-amine side chain in this compound means that it exists as two enantiomers: (R)-1-(4-fluoro-2-methylphenyl)propan-2-amine and (S)-1-(4-fluoro-2-methylphenyl)propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. researchgate.net This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions; the binding site of a receptor is itself chiral and will therefore interact differently with the two enantiomers.

For amphetamine and its derivatives, the (S)-enantiomer is typically the more potent central nervous system stimulant. wikipedia.org This difference in potency is attributed to a better fit of the (S)-enantiomer into the binding pockets of the dopamine and norepinephrine transporters. While specific receptor binding data for the enantiomers of this compound are not available in the current literature, it is reasonable to hypothesize that the (S)-enantiomer will exhibit greater activity at these transporters compared to the (R)-enantiomer.

In addition to differences in pharmacodynamics, stereochemistry also plays a crucial role in the metabolism of amphetamines. The enzymes responsible for metabolizing these compounds, such as those in the cytochrome P450 (CYP) family, are also chiral and can differentiate between enantiomers. This can lead to different rates of metabolism and the formation of different metabolites for each enantiomer.

For example, studies on the metabolism of methamphetamine have shown that it is enantioselective. nih.gov The conversion of methamphetamine to amphetamine, a key metabolic pathway, demonstrates the highest degree of isomer selectivity. nih.gov Similarly, research on the disposition of p-hydroxymethamphetamine enantiomers has also indicated slight stereoselectivity. arizona.edu

The metabolism of amphetamine itself is also stereoselective, with the (S)-enantiomer being preferentially eliminated. arizona.edu This can result in a shift in the enantiomeric ratio in the body over time following administration of a racemic mixture. The primary routes of metabolism for amphetamine include hydroxylation of the phenyl ring and deamination of the side chain, and the rates of these processes can differ between the (R) and (S) enantiomers.

Given these precedents, it is highly probable that the (R) and (S) enantiomers of this compound will also be subject to stereoselective metabolism. This would likely result in different pharmacokinetic profiles for each enantiomer, including variations in their half-lives and the nature and quantity of their metabolites. The table below illustrates the stereoselective metabolism of methamphetamine, providing a relevant model for the potential metabolic fate of the enantiomers of this compound.

| Parameter | (S)-(+)-Methamphetamine | (R)-(-)-Methamphetamine |

|---|---|---|

| Urinary Excretion of Unchanged Drug | Less excreted | More excreted nih.gov |

| Conversion to Amphetamine | ~7% of dose converted to (S)-amphetamine nih.gov | ~2% of dose converted to (R)-amphetamine nih.gov |

| Conversion to p-Hydroxymethamphetamine | ~11% of dose excreted as (S)-pOH-MA nih.gov | ~8% of dose excreted as (R)-pOH-MA nih.gov |

Derivatives and Analogues of 1 4 Fluoro 2 Methylphenyl Propan 2 Amine

Design Principles for Novel Analogues

The design of novel analogues is guided by established medicinal chemistry principles. Modifications are strategically introduced to probe the interactions of the molecule with its biological targets, enhance its desired effects, and improve its pharmacokinetic profile.

The primary amine and the propane (B168953) side chain are critical features for modification. Alterations to the amine nitrogen, such as alkylation (e.g., methylation to form a secondary amine), can significantly influence a compound's potency and its interaction with monoamine transporters. nih.govmdpi.com The length and branching of the alkyl side chain can also be varied. For instance, increasing the chain length or introducing bulky substituents can modulate receptor binding affinity and selectivity.

Another design strategy involves the incorporation of the amine into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring. This conformational constraint can lead to improved metabolic stability and a more defined interaction with target proteins. nih.gov Furthermore, introducing fluorine into the side chain, a process known as benzylic fluorination, can alter the molecule's electronic properties and metabolic fate.

The 4-fluoro-2-methylphenyl ring offers multiple positions for derivatization to explore its influence on biological activity. The position and nature of substituents on the aromatic ring are crucial for potency and selectivity. nih.gov For example, the introduction of additional halogen atoms or electron-withdrawing groups can impact the molecule's lipophilicity and ability to cross the blood-brain barrier. frontiersin.orgnih.gov

The fluorine atom itself is a key feature, often introduced to block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and bioavailability. mdpi.com The methyl group at the 2-position also influences the molecule's conformation and interaction with its biological targets. Shifting or replacing this group can lead to significant changes in the pharmacological profile.

Since 1-(4-fluoro-2-methylphenyl)propan-2-amine possesses a chiral center at the alpha-carbon of the side chain, it exists as a pair of enantiomers. Biological systems are inherently chiral, and it is common for enantiomers of a compound to exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be significantly more potent or have a different mechanism of action than the other. nih.gov

Therefore, a key design principle is the stereoselective synthesis of individual enantiomers. This allows for the evaluation of each stereoisomer in isolation, leading to the identification of the more active and potentially safer isomer (the eutomer). nih.govnih.gov Asymmetric synthesis strategies are employed to produce enantiomerically pure analogues for detailed pharmacological assessment. nih.gov

Structure-Activity Relationship (SAR) Studies of Designed Analogues

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of related analogues, researchers can identify the key structural features required for a desired pharmacological effect. mdpi.com

SAR studies on analogues of this compound aim to map out the structural requirements for potency and selectivity at specific biological targets, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

For instance, studies on related compounds have shown that N-methylation can increase potency. The stereochemistry at the alpha-carbon is often a critical determinant of activity, with one enantiomer typically being much more potent than the other. nih.govresearchgate.net

Modifications to the aromatic ring also play a significant role. The position of the fluorine and methyl groups is crucial. SAR studies might reveal, for example, that moving the fluorine atom to the 3-position or replacing the 2-methyl group with a different alkyl group or a halogen could dramatically increase or decrease activity, or shift the selectivity profile between different transporters. frontiersin.orgnih.gov

The table below illustrates hypothetical SAR data for a series of designed analogues, showing how modifications to the parent structure could influence potency, often measured as the half-maximal inhibitory concentration (IC₅₀) at a specific transporter.

| Analogue | Modification | Potency (IC₅₀ in nM) |

| Parent | This compound | 50 |

| Analogue A | N-methylation | 25 |

| Analogue B | 3-Fluoro isomer | 150 |

| Analogue C | 2-Chloro substitution | 75 |

| Analogue D | (S)-enantiomer | 15 |

| Analogue E | (R)-enantiomer | 200 |

This table contains illustrative data.

A crucial aspect of drug design is ensuring that a compound has a suitable metabolic profile. A compound that is metabolized too quickly will have a short duration of action, while one that is metabolized too slowly could accumulate and cause toxicity. In vitro metabolic stability assays are used early in the drug discovery process to predict a compound's fate in the body. springernature.comnuvisan.com

These assays typically involve incubating the analogue with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism (e.g., cytochrome P450 enzymes). nih.govmdpi.com The rate at which the parent compound disappears over time is measured, allowing for the calculation of key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). nih.govmdpi.com

Fluorine substitution, as seen in the parent compound, is a common strategy to improve metabolic stability by blocking sites of metabolism. researchgate.net SAR studies in this context would involve comparing the metabolic stability of various analogues. For example, adding another fluorine atom or a different metabolically robust group could further enhance stability. Conversely, introducing a metabolically labile group could decrease it.

The following table provides a hypothetical comparison of the metabolic stability of different analogues.

| Analogue | Modification | In Vitro Half-life (t₁/₂) in min | Intrinsic Clearance (Clᵢₙₜ) in µL/min/mg |

| Parent | This compound | 45 | 15.4 |

| Analogue F | Addition of a second fluorine on the ring | 90 | 7.7 |

| Analogue G | Replacement of methyl with ethyl | 30 | 23.1 |

| Analogue H | N-tert-butyloxycarbonyl (Boc) protection | >120 | <5.0 |

This table contains illustrative data.

Through these iterative cycles of design, synthesis, and testing, researchers can develop novel analogues of this compound with optimized potency, selectivity, and metabolic stability.

Development of Radiolabeled Analogues for Preclinical Imaging and Distribution Studies

The development of radiolabeled analogues of psychoactive compounds is a critical step in understanding their pharmacokinetic and pharmacodynamic properties within a living organism. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the real-time, three-dimensional visualization and quantification of these radiolabeled molecules. psychiatryonline.orgnih.gov By tagging analogues of this compound with positron-emitting radionuclides, researchers can conduct preclinical studies to investigate their biodistribution, target engagement, and metabolism. The most commonly used radionuclides for this purpose are Fluorine-18 (B77423) and Carbon-11, due to their suitable half-lives and imaging characteristics. nih.govacs.org

Fluorine-18 is a frequently utilized radioisotope in PET radiopharmaceutical development due to its favorable physical and nuclear properties, including a half-life of 109.7 minutes and low positron energy (635 keV), which allows for high-resolution imaging. acs.org Carbon-11 is another key radionuclide, with a shorter half-life of 20.4 minutes, enabling multiple studies in the same subject on the same day. nih.govacs.org The synthesis of radiolabeled amphetamine analogues often involves multi-step processes. For instance, no-carrier-added (NCA) (+-)-p-[18F]fluoroamphetamine has been synthesized via nucleophilic substitution of a nitro precursor with [18F]fluoride, followed by condensation and reduction. nih.gov Similarly, NCA (-)-[11C]methamphetamine can be synthesized by methylating a desmethyl precursor with [11C]methyl iodide. nih.gov

Preclinical imaging studies in animal models, such as mice, rats, and non-human primates, are essential for characterizing the in vivo behavior of these radiotracers. nih.gov These studies provide valuable data on the uptake and distribution of the radiolabeled compounds in various organs and, most importantly, the brain. nih.gov For example, studies with radiolabeled amphetamine analogues have shown high initial brain uptake, followed by a relatively rapid decline. nih.gov Furthermore, analysis of arterial plasma can reveal the extent of metabolism of the radiotracer over time. nih.gov Such preclinical investigations are fundamental for assessing the potential of a new radiotracer for future clinical research applications. psychiatryonline.org

| Radiolabeled Analogue | Precursor | Radioisotope | Synthesis Time (from EOB) | Radiochemical Yield (EOB) |

| (+-)-p-fluoroamphetamine | p-nitrobenzaldehyde | 18F | 90-109 min | 20-30% |

| (-)-methamphetamine | desmethyl precursor | 11C | 30 min | 40-60% |

Detailed research findings from preclinical studies with radiolabeled amphetamine analogues have provided significant insights into their in vivo behavior. Animal studies in mice and rats with compounds like p-[18F]fluoroamphetamine and [11C]methamphetamine have revealed a consistent pattern of tissue uptake, with the highest concentrations typically found in the kidneys, followed by the lungs, liver, spleen, and brain. nih.gov The initial brain uptake of these radiotracers is generally high, around 5% of the injected dose per gram of tissue at 5 minutes post-injection, but this is followed by a rapid clearance, with levels dropping to approximately 1%/g by 60 minutes post-injection. nih.gov

Metabolic stability is a key factor in the utility of a radiotracer. For fluorine-18 labeled amphetamine analogues, studies have shown that the activity in the femur does not increase over time, suggesting that in vivo defluorination is not a major metabolic pathway. nih.gov PET studies in non-human primates, such as Rhesus monkeys, have provided further valuable data. For instance, a study with (-)-[11C]methamphetamine showed similar uptake across different brain regions, with radioactivity remaining constant throughout the study period. nih.gov Analysis of arterial plasma in these studies is crucial for determining the amount of unchanged radiotracer. In the case of (-)-[11C]methamphetamine, about 50% of the radioactivity in the plasma remained as the parent compound 60 minutes after injection. nih.gov These findings collectively inform the understanding of how structurally similar compounds to this compound might be distributed and metabolized in vivo.

Conclusion and Future Research Perspectives

Summary of Key Findings and Current Understanding of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

A comprehensive search of academic databases and chemical information repositories indicates that this compound is not a well-documented compound. There is a conspicuous absence of peer-reviewed studies detailing its synthesis, chemical properties, or pharmacological effects. While commercial entities may list structurally similar compounds, specific data for this compound remains elusive.

Its molecular structure, featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring, distinguishes it from more well-known analogues such as 4-fluoroamphetamine (4-FA). This unique substitution pattern is predicted to influence its interaction with monoamine transporters and metabolic pathways, but without empirical data, any discussion of its specific effects remains speculative. The current understanding is therefore limited to its basic chemical identity, with no substantive research to draw upon.

Identification of Remaining Research Questions and Challenges

The lack of available information on this compound presents a multitude of unanswered research questions. Key among them are:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound? What are its fundamental physicochemical properties, such as its melting point, boiling point, and solubility? What are its full spectroscopic and crystallographic profiles?

Pharmacology: What is its precise mechanism of action? Does it act as a releasing agent or a reuptake inhibitor of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)? What is its receptor binding affinity and functional activity at these and other potential targets?

Pharmacokinetics and Metabolism: How is the compound absorbed, distributed, metabolized, and excreted in living organisms? What are its major metabolites, and are they pharmacologically active?

Toxicology: What is its acute and chronic toxicity profile? What are its potential cardiovascular, neurological, and behavioral adverse effects?

The primary challenge in addressing these questions is the apparent lack of initial research interest or funding to investigate this specific compound. Furthermore, the synthesis of such a molecule may present unique challenges requiring specialized chemical expertise.

Proposed Directions for Advanced Academic Research on Fluoroarylpropanamines

Given the significant knowledge gaps surrounding this compound, future academic research on the broader class of fluoroarylpropanamines should adopt a systematic approach.

A foundational step would be the development and validation of robust synthetic methodologies to create a library of these compounds with varying substitution patterns on the phenyl ring. This would enable comparative studies to elucidate structure-activity relationships (SAR).

Advanced pharmacological investigations should move beyond simple binding assays to include functional studies that can differentiate between substrate-releasing and transport-inhibiting mechanisms at monoamine transporters. The use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy will be crucial for the unambiguous identification of metabolites in in vitro and in vivo studies.

Furthermore, computational modeling and molecular dynamics simulations could provide valuable insights into how different substitutions on the phenyl ring affect the interaction of these ligands with their protein targets. This could aid in the rational design of future compounds with specific pharmacological profiles, potentially for therapeutic applications. A deeper understanding of the toxicology of this class of compounds is also a critical area for future research to ensure public health and safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(4-Fluoro-2-methylphenyl)propan-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorinated phenylpropan-2-amine analogs are often prepared by reacting 2-methylaziridine with halogenated aryl ditellurides under inert conditions, followed by flash column chromatography (petroleum ether:ethyl acetate, 1:2) for purification . Yield optimization (typically 50–70%) requires controlled reaction temperatures and pH adjustments. Impurities such as unreacted precursors or byproducts (e.g., oxidized intermediates) must be monitored using TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, fluorinated phenylpropan-2-amine derivatives exhibit distinct aromatic proton splitting patterns (e.g., para-fluoro groups show coupling constants of ~8–9 Hz) and methyl group resonances near δ 1.2–1.5 ppm .

- MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of NH₂ or CH₃ groups).

- 125Te NMR (if tellurium intermediates are used) can verify reaction completion in synthetic pathways involving organotellurium precursors .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Controlled Substance Compliance : Classified under Schedule I in many jurisdictions due to structural similarity to regulated amphetamines (e.g., 4-FA and 2-FA). Researchers must adhere to DEA or equivalent guidelines for storage, usage, and disposal .

- Solvent Handling : Ethanol or DMSO solutions require inert gas purging to prevent oxidation. Aqueous solutions (>2 mg/mL in PBS, pH 7.2) should be freshly prepared to avoid degradation .

Advanced Research Questions

Q. How does the 4-fluoro-2-methylphenyl substituent influence receptor binding affinity compared to non-fluorinated analogs?

- Methodology :

- In Silico Docking : Compare binding poses at monoamine transporters (e.g., serotonin or dopamine transporters) using software like AutoDock Vina. Fluorine’s electronegativity may enhance π-π interactions with aromatic residues (e.g., Tyr-95 in SERT) .

- In Vitro Assays : Measure IC₅₀ values using radiolabeled ligand displacement (e.g., [³H]paroxetine for SERT inhibition). Fluorinated analogs often show 2–5x higher affinity than non-fluorinated derivatives due to improved hydrophobic interactions .

Q. What metabolic pathways are observed in biological systems, and how do they impact toxicity?

- Methodology :

- In Vivo Studies : Administer the compound to rodent models and analyze urine/metabolites via LC-HRMS. Fluorinated phenylpropan-2-amine derivatives typically undergo hepatic N-demethylation, hydroxylation, and glucuronidation .

- CYP450 Inhibition : Test interactions with CYP2D6 and CYP3A4 using human liver microsomes. Fluorine substituents may reduce metabolic clearance, increasing plasma half-life and potential neurotoxicity .

Q. How can researchers resolve discrepancies in pharmacological data across studies?

- Methodology :

- Purity Validation : Ensure batch-to-batch consistency via GC-MS or NMR quantification. Impurities >1% (e.g., unreacted 4-fluoro-2-methylbenzaldehyde) can skew receptor affinity results .

- Standardized Assays : Use shared reference compounds (e.g., 4-FA as a positive control) across labs to normalize data. Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK-293 vs. CHO-K1) or buffer pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.